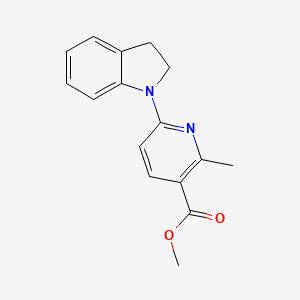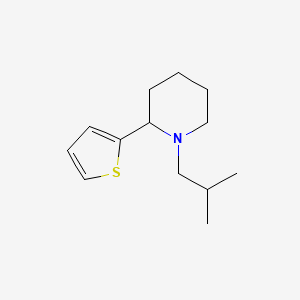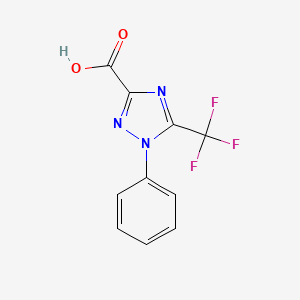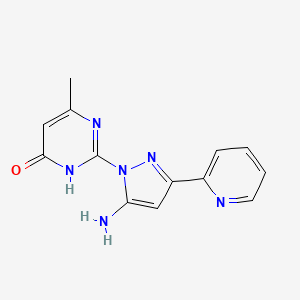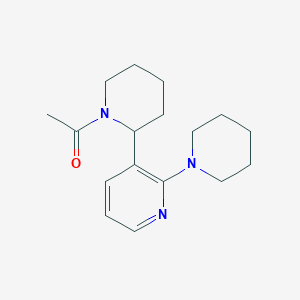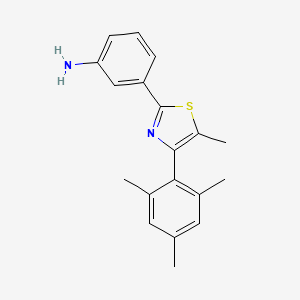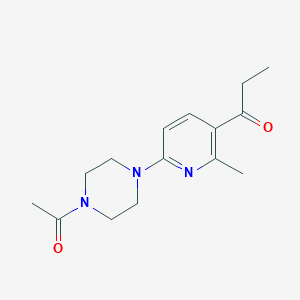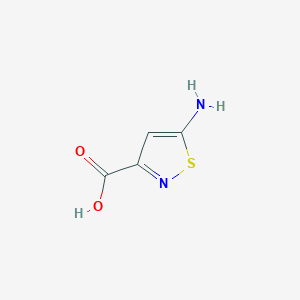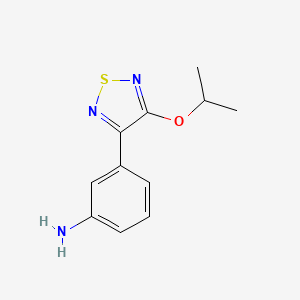
3-(4-Isopropoxy-1,2,5-thiadiazol-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Isopropoxy-1,2,5-thiadiazol-3-yl)aniline is a chemical compound with the molecular formula C11H13N3OS and a molecular weight of 235.31 g/mol . It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropoxy-1,2,5-thiadiazol-3-yl)aniline typically involves the reaction of 4-isopropoxy-1,2,5-thiadiazole with aniline under specific conditions . One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropoxy-1,2,5-thiadiazol-3-yl)aniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-Isopropoxy-1,2,5-thiadiazol-3-yl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Isopropoxy-1,2,5-thiadiazol-3-yl)aniline involves its interaction with specific molecular targets and pathways . For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anticancer properties could be linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Butoxy-1,2,5-thiadiazol-3-yl)aniline
- 3-(4-Methoxy-1,2,5-thiadiazol-3-yl)aniline
- 3-(4-Ethoxy-1,2,5-thiadiazol-3-yl)aniline
Uniqueness
3-(4-Isopropoxy-1,2,5-thiadiazol-3-yl)aniline is unique due to its specific isopropoxy substituent, which can influence its chemical reactivity and biological activity . The presence of the isopropoxy group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C11H13N3OS |
|---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
3-(4-propan-2-yloxy-1,2,5-thiadiazol-3-yl)aniline |
InChI |
InChI=1S/C11H13N3OS/c1-7(2)15-11-10(13-16-14-11)8-4-3-5-9(12)6-8/h3-7H,12H2,1-2H3 |
InChI Key |
NFOSCVMQOKJVRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NSN=C1C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


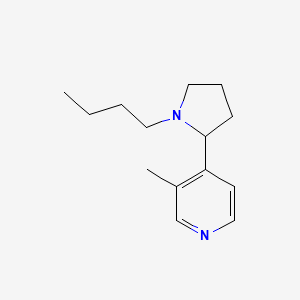
![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11797740.png)
